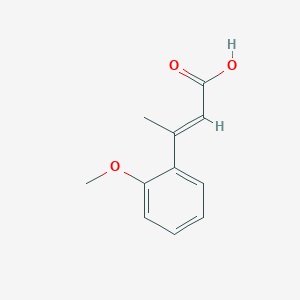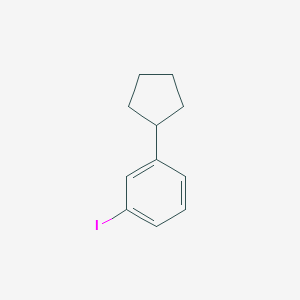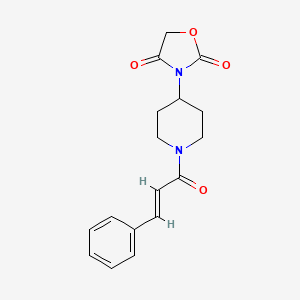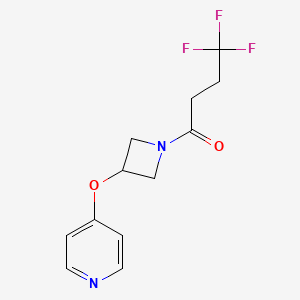
3-(2-Methoxyphenyl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Methoxyphenyl)but-2-enoic acid” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl (E)-3-(2-methoxyphenyl)-2-butenoate was refluxed with potassium hydroxide in a mixture of water and methanol for 3 hours. The aqueous phase was then acidified with concentrated hydrochloric acid to below pH 1 .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13)/b8-7+ . This indicates the presence of a methoxyphenyl group attached to a but-2-enoic acid moiety.Physical And Chemical Properties Analysis
“3-(2-Methoxyphenyl)but-2-enoic acid” is a powder at room temperature . It has a melting point of 96-97 degrees Celsius .Scientific Research Applications
Structural Analysis and Spectroscopy
- 3-(2-Methoxyphenyl)but-2-enoic acid and its derivatives have been studied through methods like X-ray crystallography, spectroscopy, and quantum chemical calculations. These studies provide insights into the molecular interactions, vibrational modes, and absorption characteristics of these compounds, with methoxy substitution playing a significant role in intermolecular interactions (Venkatesan et al., 2016).
Crystal Structure and Hydrogen Bonding
- Investigations into the crystal structure of these compounds have revealed the formation of chains of rings via hydrogen bonds and weak intermolecular interactions, contributing to a three-dimensional network structure (Yang et al., 2006).
Synthetic Studies
- Synthesis methods have been developed for core building blocks of similar compounds, utilizing techniques like asymmetric dihydroxylation and furan addition. These synthetic approaches are crucial for advancing the chemical understanding and potential applications of these molecules (Sasaki et al., 1997).
Radical-Scavenging Activity
- Comparative studies of hydroxycinnamic acid derivatives, related to 3-(2-Methoxyphenyl)but-2-enoic acid, have been conducted to understand their nitrogen dioxide radical-scavenging activity. Such research is pivotal for identifying potent antioxidants and for the rational design of novel antioxidant compounds (Kong et al., 2004).
Enzyme Inhibition Studies
- 3-(2-Methoxyphenyl)but-2-enoic acid analogs have been synthesized and evaluated as inhibitors of specific enzymes, such as ATP: L-methionine adenosyltransferase, demonstrating the potential medicinal applications of these compounds (Sufrin et al., 1982).
Luminescent Molecular Crystals
- Innovative organic compounds related to 3-(2-Methoxyphenyl)but-2-enoic acid have been synthesized for the creation of luminescent molecular crystals with highly stable photoluminescence, indicating potential applications in materials science and photonics (Zhestkij et al., 2021).
Nonlinear Optical Properties
- Some derivatives exhibit nonlinear optical properties, which are analyzed using both experimental and theoretical approaches. These properties are crucial for applications in the fields of optoelectronics and photonics (Tamer et al., 2015).
Antioxidant Potential
- Phenylpropanoids derived from plants, similar to 3-(2-Methoxyphenyl)but-2-enoic acid, have shown significant antioxidant activity. Such findings are vital for developing natural antioxidant agents (Choudhary et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is involved in the naphthalene catabolic pathway .
Mode of Action
The compound catalyzes the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) . This suggests that it plays a role in the transformation of these molecules, potentially influencing their biological activities.
Biochemical Pathways
As part of the naphthalene catabolic pathway , 3-(2-Methoxyphenyl)but-2-enoic acid may contribute to the breakdown and utilization of naphthalene, a polycyclic aromatic hydrocarbon. The downstream effects of this pathway can include the generation of metabolic energy and the detoxification of naphthalene.
Result of Action
Its role in the isomerization of hcca to thbpa suggests that it may influence the concentrations and activities of these molecules in the cell.
properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTDXUCLTQHOJU-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)but-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2420651.png)
![N-[(1R,2R)-2-Benzamidocyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420652.png)
![methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate](/img/structure/B2420654.png)
![2-[5-methoxy-4-oxo-2-(piperidinomethyl)-1(4H)-pyridinyl]acetamide](/img/structure/B2420657.png)
![2-[(2,5-dimethylbenzyl)thio]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420659.png)
![6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2420660.png)


![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B2420664.png)



![3-methyl-7-pentyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2420671.png)
![Tert-butyl N-[(2-amino-5,5-dimethylcyclohexyl)methyl]carbamate](/img/structure/B2420673.png)